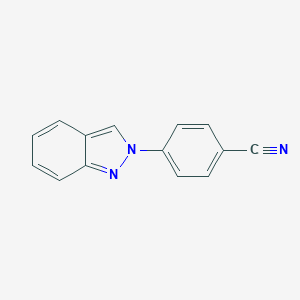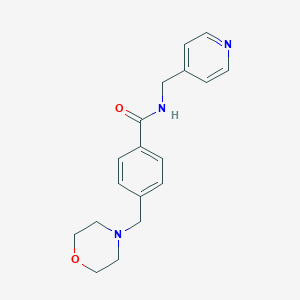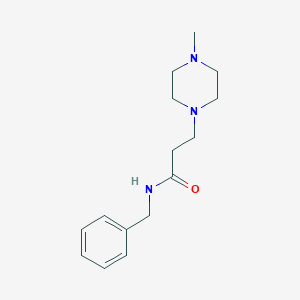![molecular formula C19H21NO3 B258554 Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is an important enzyme that plays a role in gene expression and regulation. By inhibiting the activity of HDAC, Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate can modulate the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate for lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer therapy. However, one limitation of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate. One area of interest is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in other disease areas, such as neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate and its effects on gene expression and regulation.
Synthesis Methods
The synthesis of Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 3-phenylpropanoyl chloride. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
Scientific Research Applications
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases and conditions. Some of the areas where Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate has been studied include cancer, inflammation, and pain management.
properties
Product Name |
Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
propan-2-yl 4-(3-phenylpropanoylamino)benzoate |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,20,21) |
InChI Key |
OGZDAZWYLREZGK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)


![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)